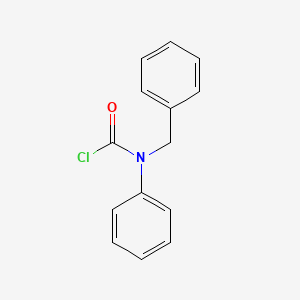
(4-(Dimethylamino)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)pyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a methanol group at the 3-position. This compound is of significant interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-3-yl)methanol typically involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form a 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to yield 4-Dimethylaminopyridine.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent and neutralization of the acid in the presence of a pH regulator . This method is efficient, yielding high-purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)pyridin-3-yl)methanol undergoes various types of reactions, including:
Oxidation: Selective oxidation of methyl aromatics with molecular oxygen.
Reduction: Reduction reactions involving the methanol group.
Substitution: Nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Molecular oxygen and benzyl bromide as catalysts.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Oxygenated aromatic chemicals.
Reduction: Corresponding alcohols or amines.
Substitution: Acetylated or alkylated derivatives.
Scientific Research Applications
(4-(Dimethylamino)pyridin-3-yl)methanol is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a nucleophilic catalyst in esterifications, hydrosilylations, and the Baylis-Hillman reaction.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)pyridin-3-yl)methanol involves its role as a nucleophilic catalyst. The compound forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters. The acetate acts as a base to remove the proton from the alcohol, facilitating nucleophilic addition to the activated acylpyridinium . This process enhances the efficiency of esterification and other nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Lacks the methanol group, making it less versatile in certain reactions.
4-Carboxypyridine: Contains a carboxyl group instead of a dimethylamino group, resulting in different reactivity.
4-Cyanopyridine: Features a cyano group, which alters its nucleophilicity and basicity.
Uniqueness
(4-(Dimethylamino)pyridin-3-yl)methanol is unique due to the presence of both a dimethylamino group and a methanol group, which enhances its nucleophilicity and allows it to participate in a wider range of reactions compared to its analogues. This dual functionality makes it a highly valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
[4-(dimethylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3 |
InChI Key |
OUHWNIORILSMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8721297.png)













